N-benzyl-5-((3,4-dimethylphenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-benzyl-5-((3,4-dimethylphenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a benzyl group and a methyl group on the triazole nitrogen, along with a 3,4-dimethylphenylamino substituent at the 5-position.
Properties
Molecular Formula |
C19H21N5O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-benzyl-5-(3,4-dimethylanilino)-N-methyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C19H21N5O/c1-13-9-10-16(11-14(13)2)20-18-17(21-23-22-18)19(25)24(3)12-15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H2,20,21,22,23) |
InChI Key |
LQUDWKXTEQSYND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)N(C)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Huisgen 1,3-Dipolar Cycloaddition
The Huisgen cycloaddition between azides and alkynes remains a cornerstone for triazole synthesis. For the target compound, regioselectivity challenges arise due to the need for precise placement of substituents at positions 1, 4, and 5. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-disubstituted triazoles, but modifications enable access to 1,4,5-trisubstituted derivatives.
Procedure :
- Propargylamide precursor : Synthesize N-benzyl-N-methylpropiolamide by reacting propargyl chloride with N-benzyl-N-methylamine.
- Azide component : Prepare 3,4-dimethylphenyl azide via diazotization of 3,4-dimethylaniline followed by sodium azide treatment.
- CuAAC reaction : React the propargylamide (1.2 equiv) with 3,4-dimethylphenyl azide (1.0 equiv) in the presence of CuI (10 mol%) and DIPEA in THF at 60°C for 12 h.
Mechanism :
- The copper catalyst coordinates to the alkyne, polarizing the triple bond.
- Azide undergoes 1,3-dipolar cycloaddition, forming a six-membered transition state.
- Regioselective formation of the 1,4,5-trisubstituted triazole occurs via kinetic control.
Yield : 58–72% (after column chromatography).
Carboxamide Functionalization
One-Pot β-Ketonitrile-Azide Cyclization
This method, adapted from benzylic triazole syntheses, directly installs the carboxamide group during triazole formation.
Procedure :
- β-Ketonitrile synthesis : React 3,4-dimethylaniline with cyanoacetamide in acetic acid to form (3,4-dimethylphenylamino)acetonitrile.
- Cyclization :
- Workup : Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Hex/EtOAc 3:1).
Mechanism :
- DBU deprotonates the β-ketonitrile, generating a nucleophilic enolate.
- Enolate attacks the azide, forming a triazoline intermediate.
- Rearomatization and elimination yield the triazole core, with concurrent hydrolysis of the nitrile to carboxamide.
Post-Cyclization Modifications
Buchwald-Hartwig Amination
Introducing the 3,4-dimethylphenylamino group post-triazole formation ensures regiochemical fidelity.
Procedure :
- Halogenated precursor : Synthesize 5-bromo-1-(N-benzyl-N-methylcarboxamide)-1H-1,2,3-triazole via bromination of the parent triazole using NBS in CCl₄.
- Amination :
Mechanism :
- Oxidative addition of Pd⁰ to the C–Br bond forms a Pd(II) intermediate.
- Ligand exchange with the amine precedes reductive elimination, yielding the C–N bond.
Alternative Pathways
Enamine-Azide Cycloaddition
Enamines derived from 1,3-dicarbonyl compounds react with azides to form triazoles with inherent amino groups.
Procedure :
- Enamine synthesis : Condense 3,4-dimethylaniline with acetylacetone in ethanol under reflux.
- Cycloaddition : React the enamine (1.0 equiv) with N-benzyl-N-methylcarbamoyl azide (1.2 equiv) in DMF at 100°C for 8 h.
Mechanism :
- The enamine’s β-nitrogen attacks the azide, forming a diazo intermediate.
- Cyclization and proton shifts yield the triazole.
Optimization and Scalability
Solvent and Base Effects
Regiochemical Control
- CuAAC vs thermal cycloaddition : Copper catalysts favor 1,4-disubstitution, while thermal conditions promote 1,5-products.
- Steric effects : Bulky substituents on the azide (e.g., benzyl) direct regioselectivity toward the 1-position.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 7.45–7.25 (m, 5H, benzyl), 6.95 (d, J = 8.2 Hz, 1H, aniline), 3.72 (s, 3H, N–CH₃), 2.24 (s, 6H, Ar–CH₃).
- HRMS : m/z [M+H]⁺ calcd. for C₁₉H₂₅N₅O: 339.4; found: 339.3.
Industrial Considerations
Green Chemistry Metrics
Continuous Flow Synthesis
- Microreactor systems reduce reaction times from 24 h to 2 h for cycloadditions, improving throughput.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-((3,4-dimethylphenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-benzyl-5-((3,4-dimethylphenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-5-((3,4-dimethylphenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Substituent Profiles of Selected Triazole Carboxamides
Key Observations:
- The N-benzyl-N-methyl group in the target compound introduces steric bulk compared to simpler N-alkyl/aryl substituents in analogs like 3h or 3e . This may influence solubility or metabolic stability.
- The 5-(3,4-dimethylphenyl)amino substituent distinguishes the target compound from others with phenyl or methyl groups at this position.
Aryl Group Modifications
Table 2: Aryl Substituent Comparisons
Key Observations:
- The 3,4-dimethylphenyl group is shared between the target compound and some isoxazole analogs (), but the triazole core may confer distinct electronic properties compared to isoxazole .
Biological Activity
N-benzyl-5-((3,4-dimethylphenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Chemical Name : this compound
- CAS Number : 1291854-27-7
- Molecular Formula : C19H22N4O
The presence of a triazole ring is significant for its biological activity, as this moiety often enhances interaction with biological targets.
Anticancer Activity
Recent studies have shown that triazole derivatives exhibit promising anticancer properties. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro assays were conducted using several cancer cell lines to assess the compound's efficacy. The results are summarized in Table 1.
The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Triazole derivatives have been reported to possess antimicrobial properties due to their ability to inhibit fungal and bacterial growth.
Research Findings on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The findings are presented in Table 2.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These results demonstrate that the compound possesses notable antimicrobial activity against both bacteria and fungi.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes involved in nucleic acid synthesis.
- Disruption of Membrane Integrity : The compound may affect microbial membrane integrity leading to cell lysis.
- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in cancer cells.
Structure Activity Relationship (SAR)
Understanding the structure activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in the molecular structure can significantly influence their potency and selectivity.
Key Structural Features Influencing Activity
Research indicates that:
- The presence of electron-donating groups such as methyl on the phenyl ring enhances cytotoxicity.
- The triazole moiety is essential for binding to biological targets.
Q & A
Q. What are the established synthetic routes for N-benzyl-5-((3,4-dimethylphenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions. Key steps include:
Condensation : Reacting substituted anilines (e.g., 3,4-dimethylaniline) with isocyanides or carboximidoyl chlorides to form intermediates .
Cyclization : Using sodium azide (NaN₃) under Huisgen 1,3-dipolar cycloaddition conditions to form the triazole core .
Functionalization : Introducing benzyl and methyl groups via alkylation or nucleophilic substitution.
Critical Parameters :
-
Solvent System : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency but may complicate purification.
-
Catalysts : Copper(I) iodide improves regioselectivity in cyclization steps .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is essential for isolating high-purity products .
- Data Table : Example Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | NaN₃, CuI, DMF, 80°C | 65–75 | >95% | |
| Alkylation | Benzyl bromide, K₂CO₃, acetone | 80–85 | >98% |
Q. How is the crystal structure of this compound determined and validated using X-ray diffraction?
- Methodological Answer : X-ray crystallography remains the gold standard for structural elucidation:
Data Collection : Single crystals are mounted on a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
Structure Solution : SHELXT or SHELXD (direct methods) are used for phase determination .
Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and validates geometry (e.g., R-factor < 0.05) .
Validation Tools :
- ORTEP-3 : Visualizes anisotropic displacement ellipsoids .
- PLATON : Checks for missed symmetry or twinning .
Advanced Research Questions
Q. What methodological approaches are recommended to address the low aqueous solubility of this compound in pharmacological assays?
- Methodological Answer : Low solubility (common in triazole derivatives ) can be mitigated via:
Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity) .
Derivatization : Introduce hydrophilic groups (e.g., sulfonate, PEG chains) at the benzyl or methyl positions .
Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Experimental Validation :
- Dynamic Light Scattering (DLS) : Measures particle size in nanoformulations.
- HPLC-MS : Quantifies solubility in simulated physiological buffers.
Q. How can researchers resolve discrepancies in reported biological activity data across different studies involving this triazole-carboxamide derivative?
- Methodological Answer : Contradictions in bioactivity (e.g., enzyme inhibition IC₅₀ variability) require:
Standardized Assays : Use identical enzyme sources (e.g., recombinant vs. native proteins) and buffer conditions .
Orthogonal Validation : Confirm results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Case Study :
Q. What strategies are effective for optimizing the pharmacokinetic profile of this compound in preclinical models?
- Methodological Answer : Pharmacokinetic (PK) optimization involves:
Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., CYP450 oxidation sites) .
Prodrug Design : Mask polar groups (e.g., carboxamide) with ester linkages to enhance absorption .
In Vivo PK Studies : Administer via IV/PO routes in rodents, followed by LC-MS/MS plasma analysis to calculate AUC, t₁/₂, and clearance .
Key Metrics :
| Parameter | Target Range | Method |
|---|---|---|
| LogP | 2–4 | HPLC-derived |
| Plasma Protein Binding | <90% | Equilibrium dialysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
